molecular formula C18H25ClN2O3S B4501852 1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-3-piperidinecarboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-3-piperidinecarboxamide

Cat. No.: B4501852
M. Wt: 384.9 g/mol
InChI Key: JKZDDIKRGOPDOO-UHFFFAOYSA-N
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Description

1-[(3-chlorobenzyl)sulfonyl]-N-cyclopentyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H25ClN2O3S and its molecular weight is 384.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1274415 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A series of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was synthesized, demonstrating talent against butyrylcholinesterase enzyme, highlighting the compound's potential in addressing enzyme-related disorders (H. Khalid et al., 2013).

Alzheimer’s Disease Treatment Candidates

New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized, evaluated as drug candidates for Alzheimer’s disease, and tested for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, showcasing the derivatives' potential as treatment options (A. Rehman et al., 2018).

Catalytic Applications

l-Piperazine-2-carboxylic acid derived N-formamides were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating the sulfonyl group's critical role in achieving high enantioselectivity and isolated yields, demonstrating the chemical's utility in synthetic organic chemistry (Zhouyu Wang et al., 2006).

Antibacterial and Antimicrobial Agents

A study presented the synthesis of unsymmetrical sulfides and their oxidation to sulfones, revealing potent antileishmanial agents. This indicates the potential of such derivatives in treating visceral leishmaniasis, highlighting the compound's versatility in developing antimicrobial properties (A. Dar et al., 2015).

Enzyme Inhibition for Diabetes Treatment

S-substituted derivatives of 1,2,4-triazol-3-thiol were synthesized and evaluated for their potential as new drug candidates for type II diabetes. These derivatives were found to be potent inhibitors of the α-glucosidase enzyme, demonstrating a new avenue for diabetes treatment research (Aziz ur-Rehman et al., 2018).

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-cyclopentylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-16-7-3-5-14(11-16)13-25(23,24)21-10-4-6-15(12-21)18(22)20-17-8-1-2-9-17/h3,5,7,11,15,17H,1-2,4,6,8-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDDIKRGOPDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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